

cis-Tetrahydrofuran-2,5-dicarboxylic acid structure and stereochemistry.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Tetrahydrofuran-2,5-dicarboxylic acid

Cat. No.: B1605205

[Get Quote](#)

An In-depth Technical Guide to the Structure and Stereochemistry of **cis-Tetrahydrofuran-2,5-dicarboxylic Acid**

Introduction

cis-Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is a saturated heterocyclic compound of significant interest in the fields of polymer chemistry and sustainable materials science. As the hydrogenated derivative of 2,5-furandicarboxylic acid (FDCA), a prominent bio-based platform chemical, THFDCA serves as a crucial monomer for producing a new generation of bio-derived polymers such as polyesters, polyamides, and polyurethanes.^{[1][2]} Its rigid, non-planar structure imparts unique thermal and mechanical properties to these materials. Furthermore, THFDCA is a valuable precursor for the synthesis of other industrially important chemicals, including adipic acid, which is a key component in the production of nylon.^[1] This guide provides a detailed examination of the molecular structure and, most critically, the stereochemical nuances of the **cis**-isomer of **tetrahydrofuran-2,5-dicarboxylic acid**.

Molecular Structure and Identification

The fundamental structure of THFDCA consists of a five-membered saturated ether ring (a tetrahydrofuran core) substituted with two carboxylic acid groups at the C2 and C5 positions.

- Molecular Formula: C₆H₈O₅^{[3][4][5]}

- Molecular Weight: 160.12 g/mol [3][4][5]
- IUPAC Name:cis-oxolane-2,5-dicarboxylic acid[4]
- Synonyms: 2,5-Anhydro-3,4-dideoxy-erythro-hexanic acid, cis-2,5-Biscarboxytetrahydrofuran[3]
- CAS Number: 2240-81-5[6]

The molecule's properties and reactivity are dictated by the interplay between the flexible ether ring and the two polar carboxylic acid functional groups.

Core Focus: Stereochemistry of the cis-Isomer

The stereochemistry of **tetrahydrofuran-2,5-dicarboxylic acid** is its most defining feature. The carbon atoms at positions 2 and 5 are both chiral centers, as they are each attached to four different groups (H, COOH, O, and the rest of the carbon chain). This gives rise to the possibility of stereoisomerism.

The cis Configuration and its Implication: A Meso Compound

The prefix "cis" denotes that the two carboxylic acid substituents are located on the same face of the tetrahydrofuran ring.[7] This specific spatial arrangement has a profound consequence: **cis-tetrahydrofuran-2,5-dicarboxylic acid** is a meso compound.

A meso compound is a molecule that contains multiple stereocenters but is achiral overall due to the presence of an internal plane of symmetry.[8] In the case of the cis-isomer, a plane of symmetry can be drawn through the oxygen atom and the midpoint of the C3-C4 bond. This plane effectively divides the molecule into two identical, mirror-image halves.

Key characteristics of a meso compound, all of which apply to cis-THFDCA, include:

- Two or more stereocenters are present (C2 and C5).
- An internal plane of symmetry exists.

- The stereochemistry of the chiral centers cancels out; if one center is assigned an (R) configuration, the other will be (S).
- The molecule is superimposable on its mirror image and is, therefore, optically inactive (it does not rotate plane-polarized light).^[8]

This is in stark contrast to the trans-isomer, where the carboxylic acid groups are on opposite faces of the ring. The trans-isomer lacks an internal plane of symmetry and thus exists as a pair of non-superimposable mirror images, or enantiomers, which are optically active. The meso nature of the cis-isomer is a critical consideration in its synthesis, purification, and application, as it results in a single, achiral product.

Synthetic Methodologies

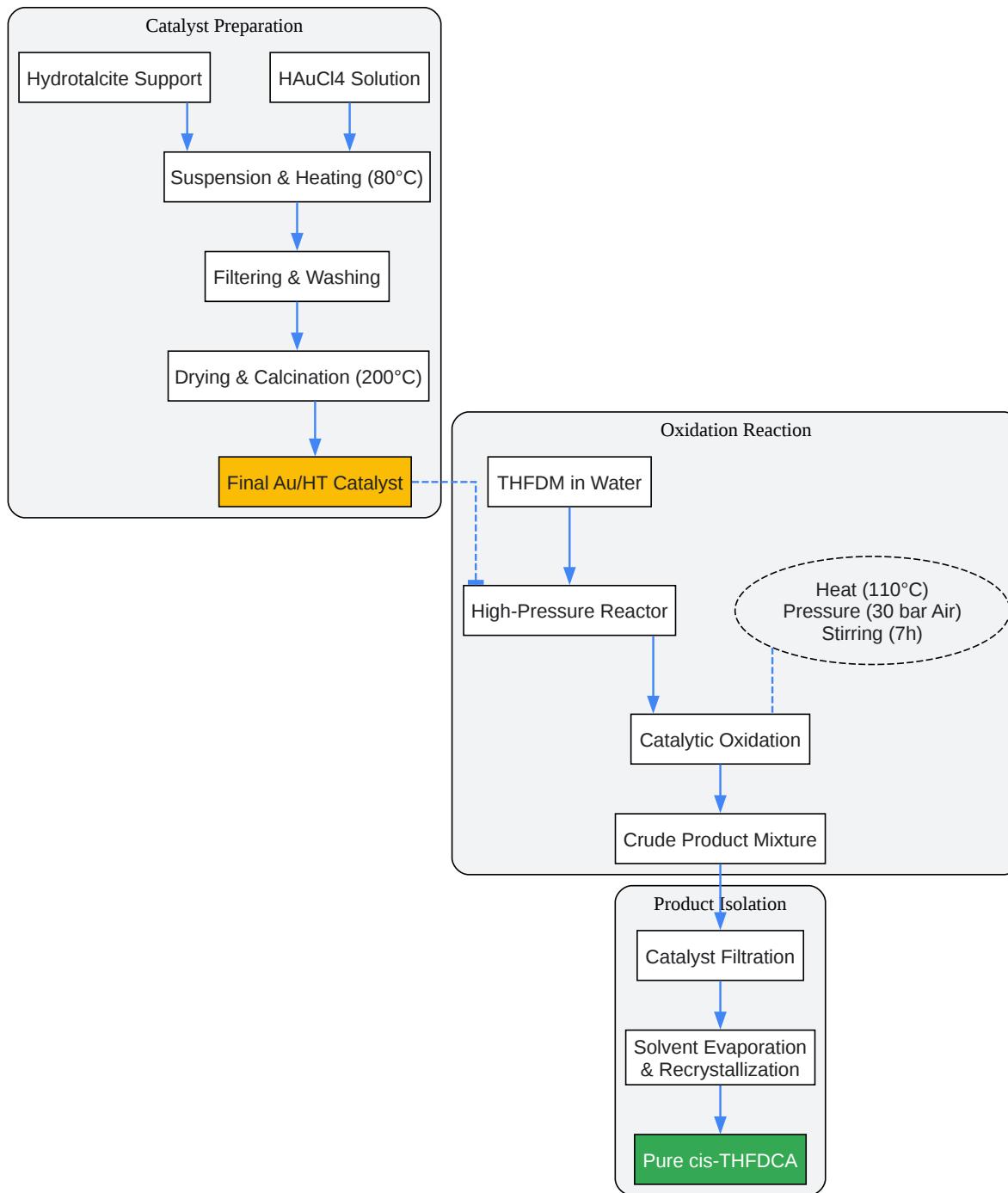
The production of THFDCA is primarily achieved through two bio-based routes: the catalytic hydrogenation of FDCA or the selective oxidation of tetrahydrofuran-2,5-dimethanol (THFDM).^[1] The latter provides an excellent example of a sustainable catalytic process.

Experimental Protocol: Selective Aerobic Oxidation of THFDM to THFDCA

This protocol is based on the work demonstrating a sustainable route using a heterogeneous gold catalyst.^[9] The choice of a gold-based catalyst is driven by its high activity and selectivity for the oxidation of primary alcohols to carboxylic acids in an aqueous medium, using air as a green oxidant. This avoids the need for harsh, stoichiometric oxidants or organic solvents.

1. Catalyst Preparation (Hydrotalcite-Supported Gold Nanoparticles)
 - Hydrotalcite (HT) is suspended in water.
 - An aqueous solution of HAuCl_4 is added to the suspension.
 - The mixture is heated to 80°C for 6 hours with vigorous stirring, then stirred overnight at room temperature.
 - The resulting solid is filtered, washed extensively with water, and dried overnight at 85°C.

- The dried powder is ground and calcined under air at 200°C for 5 hours to yield the final Au/HT catalyst.[9]


2. Reaction Procedure

- A high-pressure reactor is charged with a 0.02 M aqueous solution of tetrahydrofuran-2,5-dimethanol (THFDM).
- The prepared Au/HT catalyst is added (e.g., a THFDM/Au molar ratio of 40:1).[9]
- The reactor is sealed, pressurized with air to 30 bar, and heated to 110°C.
- The reaction mixture is stirred vigorously (e.g., 600 rpm) for 7 hours.
- After the reaction, the reactor is cooled to room temperature and depressurized.

3. Product Isolation and Purification

- The catalyst is removed from the reaction mixture by filtration.
- The resulting aqueous solution containing THFDCA can be used directly or the product can be isolated by solvent evaporation and subsequent purification techniques like recrystallization.

The process is self-validating as the reaction progress and product purity can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) and confirmed by ¹H NMR spectroscopy.[9]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of cis-THFDCA via catalytic oxidation.

Physicochemical Properties and Data

Quantitative data for **cis-tetrahydrofuran-2,5-dicarboxylic acid** is summarized below for easy reference.

Property	Value	Source(s)
CAS Number	2240-81-5	[6]
Molecular Formula	C ₆ H ₈ O ₅	[3][4][5]
Molecular Weight	160.12 g/mol	[3][4][5]
Appearance	White Solid	
Boiling Point	425.5°C at 760 mmHg	[5]
Density	1.535 g/cm ³	[5]
Purity (Typical)	>97%	[10]

Applications in Research and Drug Development

The unique structural and stereochemical properties of cis-THFDCA make it a highly valuable building block for materials and pharmaceutical research.

- **Bio-based Polymers:** As a saturated, bicyclic diacid, THFDCA is an excellent substitute for petroleum-derived monomers like terephthalic acid. Its incorporation into polyesters (analogous to PET) and polyamides creates polymers with enhanced rigidity, higher glass transition temperatures, and improved gas barrier properties, making them suitable for advanced packaging and engineering applications.[1]
- **Chemical Intermediate:** THFDCA serves as a direct precursor for the synthesis of adipic acid, a high-volume chemical used in the production of Nylon 6,6. This bio-based route offers a sustainable alternative to the conventional fossil fuel-based process.[1] It is also used to produce adipate esters, which function as biodegradable plasticizers.[1]
- **Scaffold in Drug Design:** In drug development, rigid cyclic structures are often sought to control the conformation of a molecule, thereby enhancing its binding affinity and selectivity for a biological target. The well-defined cis-stereochemistry of THFDCA provides a

predictable and rigid scaffold upon which more complex pharmacologically active molecules can be constructed.

Conclusion

cis-Tetrahydrofuran-2,5-dicarboxylic acid is more than just a saturated derivative of FDCA; it is a stereochemically distinct molecule with significant potential. Its defining characteristic is its nature as a meso compound, which renders it achiral despite the presence of two stereocenters. This feature, combined with its bio-based origin and rigid structure, makes it a highly attractive monomer for the development of sustainable high-performance polymers and a versatile platform for the synthesis of valuable chemicals. For researchers and professionals in materials science and drug development, a thorough understanding of its structure and stereochemistry is essential for harnessing its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sugar-energy.com [sugar-energy.com]
- 2. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Tetrahydrofuran-2,5-dicarboxylic acid | 6338-43-8 | FT28127 [biosynth.com]
- 4. Tetrahydrofuran-2,5-dicarboxylic acid | C6H8O5 | CID 237334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bocsci.com [bocsci.com]
- 6. 2240-81-5|cis-Tetrahydrofuran-2,5-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 7. Stereocontrolled Synthesis of Cis-2,5-Disubstituted Tetrahydrofurans and cis- and trans-Linalyl Oxides. [combichemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. calpaclab.com [calpaclab.com]

- To cite this document: BenchChem. [cis-Tetrahydrofuran-2,5-dicarboxylic acid structure and stereochemistry.]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1605205#cis-tetrahydrofuran-2-5-dicarboxylic-acid-structure-and-stereochemistry\]](https://www.benchchem.com/product/b1605205#cis-tetrahydrofuran-2-5-dicarboxylic-acid-structure-and-stereochemistry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com